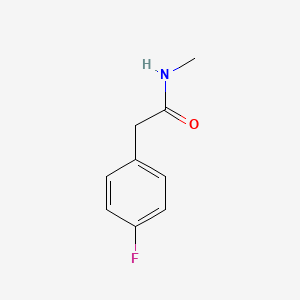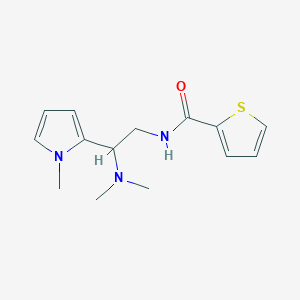![molecular formula C18H16F2N2O B2939965 3,4-difluoro-N-[2-(2-methylindol-1-yl)ethyl]benzamide CAS No. 689265-17-6](/img/structure/B2939965.png)
3,4-difluoro-N-[2-(2-methylindol-1-yl)ethyl]benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “3,4-difluoro-N-[2-(2-methylindol-1-yl)ethyl]benzamide” is a complex organic molecule that contains an indole ring, which is a bicyclic structure consisting of a benzene ring fused to a pyrrole ring. It also contains an amide functional group and a difluorobenzene ring .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the indole ring, the difluorobenzene ring, and the amide functional group. The presence of the fluorine atoms on the benzene ring could potentially influence the electronic properties of the molecule, and the amide group could participate in hydrogen bonding .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the fluorine atoms could increase its electronegativity and potentially influence its solubility .Wissenschaftliche Forschungsanwendungen
Antiviral Activity
Indole derivatives, such as the one , have been found to possess antiviral activity . For instance, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .
Anti-inflammatory Activity
Indole derivatives also exhibit anti-inflammatory properties . This is particularly relevant in the context of chronic inflammatory diseases such as rheumatoid arthritis and osteoarthritis .
Anticancer Activity
Indole derivatives have been found to possess anticancer activity . For example, a compound induced cell apoptosis in a dose-dependent manner, arrested the cells in the G2/M phase, and inhibited polymerization of tubulin .
Anti-HIV Activity
Indole derivatives have been reported to have anti-HIV activity . For instance, 4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives were synthesized and screened for their anti-HIV activity .
Antioxidant Activity
Indole derivatives are known to have antioxidant properties . This property can be beneficial in various health conditions where oxidative stress plays a significant role.
Neuroprotective Activity
Some indole derivatives, such as SB 216763, act as neuroprotectants and prevent neuronal cell death induced by the PI3-kinase pathway .
Antimicrobial Activity
Indole derivatives have been found to possess antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs.
Antimalarial Activity
Indole derivatives have been found to have antimalarial activities . For instance, inhibitors of dihydroorotate dehydrogenase (DHODH), which contain indole as a parent nucleus, have been found to have antimalarial activities .
Wirkmechanismus
The mechanism of action of this compound would depend on its intended use. Indole derivatives are known to have diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc .
Eigenschaften
IUPAC Name |
3,4-difluoro-N-[2-(2-methylindol-1-yl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O/c1-12-10-13-4-2-3-5-17(13)22(12)9-8-21-18(23)14-6-7-15(19)16(20)11-14/h2-7,10-11H,8-9H2,1H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUNLFOFCRPINIR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=CC=CC=C2N1CCNC(=O)C3=CC(=C(C=C3)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,4-difluoro-N-[2-(2-methylindol-1-yl)ethyl]benzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

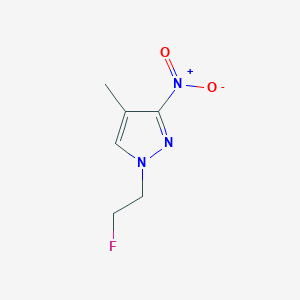

![N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)-1-[(2-fluorophenyl)methoxy]-2-oxopyridine-3-carboxamide](/img/structure/B2939885.png)
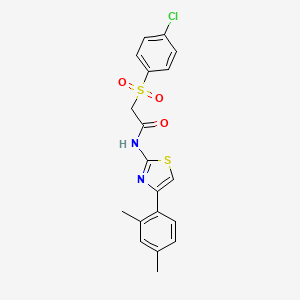
![2-Chloro-1-[4-[(3,5-dimethylpyrazol-1-yl)methyl]piperidin-1-yl]propan-1-one](/img/structure/B2939889.png)
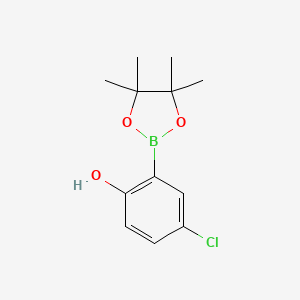
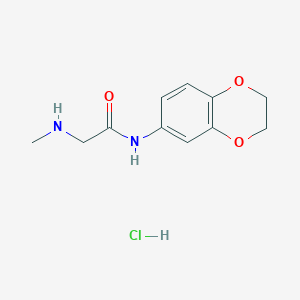
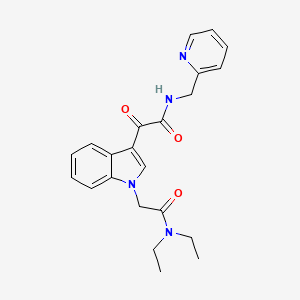


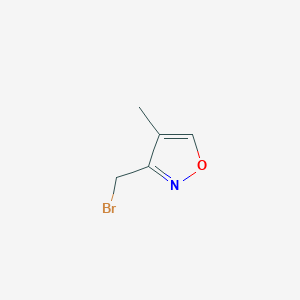
![N-{3-[ethyl(phenyl)amino]propyl}-4-{9-phenyl-2,4,5,7,8,10-hexaazatetracyclo[10.4.0.0^{2,6}.0^{7,11}]hexadeca-1(16),3,5,8,10,12,14-heptaen-3-yl}butanamide](/img/structure/B2939901.png)
